REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[F:14][C:15]1[C:20](O)=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=1[F:25].C1COCC1.C(Cl)CCl>C(OCC)C.CCCCCC>[F:14][C:15]1[C:20]([O:12][C:1](=[O:13])[C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=1[F:25]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C1=NC2=CC=CC=C2C=C1)(=O)O
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1O)F)F)F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried single necked round bottom flask
|
Type
|
STIRRING
|
Details
|
Vigorous stirring
|
Type
|
CUSTOM
|
Details
|
a gummy precipitate formed at the bottom of the flask
|
Type
|
CUSTOM
|
Details
|
The solution was decanted from the gum
|
Type
|
WASH
|
Details
|
the gum was washed with CH2C12
|
Type
|
ADDITION
|
Details
|
The combined organic layers were diluted with hexane
|
Type
|
WASH
|
Details
|
washed once with 50 mL 0.1N NaHSO4, twice with 50 mL 1N K2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a pale pink solid
|
Type
|
WAIT
|
Details
|
to 0° C. over a period af 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The desired product was collected as colorless needles (21.6 g, 73%) by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=C(C(=C1OC(C1=NC2=CC=CC=C2C=C1)=O)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |